molecular formula C27H29N5O3S2 B12142256 2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12142256
M. Wt: 535.7 g/mol
InChI Key: HBLBCRFVKDUDMJ-JWGURIENSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific receptors in the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazine ring: This is achieved by reacting 2-methoxyaniline with ethylene glycol in the presence of a catalyst.

    Introduction of the pyrido[1,2-a]pyrimidin-4-one core: This involves a cyclization reaction using appropriate reagents and conditions.

    Attachment of the thiazolidinone moiety: This step requires the use of thioamide and isopropyl isocyanate under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are carefully controlled.

    Use of continuous flow reactors: These reactors allow for better control over reaction parameters and scalability.

    Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of halogenated or methoxylated derivatives.

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The pathways involved include:

    Receptor binding: Interaction with alpha1-adrenergic receptors, leading to modulation of neurotransmitter release.

    Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: An alpha1-adrenergic receptor antagonist used to lower blood pressure.

Uniqueness

2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of structural features, which confer specific binding properties and therapeutic potential. Its ability to interact with multiple targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-17(2)32-26(34)22(37-27(32)36)16-19-24(28-23-18(3)8-7-11-31(23)25(19)33)30-14-12-29(13-15-30)20-9-5-6-10-21(20)35-4/h5-11,16-17H,12-15H2,1-4H3/b22-16-

InChI Key

HBLBCRFVKDUDMJ-JWGURIENSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=CC=C5OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=CC=C5OC

Origin of Product

United States

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